molecular formula C10H5F2NOS B2415521 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde CAS No. 1235475-01-0

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2415521
CAS No.: 1235475-01-0
M. Wt: 225.21
InChI Key: DALGECSTWYGKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,6-difluoroaniline with carbon disulfide and a base to form the corresponding dithiocarbamate. This intermediate is then cyclized using a halogenating agent such as bromine or iodine to yield the thiazole ring. Finally, the aldehyde group is introduced through formylation using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-14)15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALGECSTWYGKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(S2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.